N-isopropylthieno[3,2-d]pyrimidin-4-amine - 16234-50-7

N-isopropylthieno[3,2-d]pyrimidin-4-amine

Catalog Number: EVT-3056622
CAS Number: 16234-50-7
Molecular Formula: C9H11N3S
Molecular Weight: 193.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Methoxyphenylamino)-2-methylbenzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives

Compound Description: This series of compounds, particularly 4a and 4c, demonstrated similar antiproliferative activity to MPC-6827 against human colorectal cancer cell lines HT-29 and Caco-2 at concentrations of 5 and 10 µM [].

Relevance: These compounds share the core thieno[3,2-d]pyrimidin-4-amine structure with N-isopropylthieno[3,2-d]pyrimidin-4-amine. The key difference lies in the substitution at the amine nitrogen. While N-isopropylthieno[3,2-d]pyrimidin-4-amine has an isopropyl group, these analogs possess a 4-methoxyphenylamino group with additional benzo, pyrido, or pyrazino rings fused to the thieno[3,2-d]pyrimidine core, highlighting the potential for diverse substitutions at this position to modulate biological activity [].

N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine (19)

Compound Description: This compound exhibited potent inhibition of Mycobacterium tuberculosis cytochrome bd oxidase (Cyt-bd), displaying ATP IC50 values between 6 to 18 μM across different Mycobacterium strains in the presence of Q203 [].

Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4-amine structure with N-isopropylthieno[3,2-d]pyrimidin-4-amine. The difference lies in the N-substituent, where a (4-(tert-butyl)phenethyl) group replaces the isopropyl group of the target compound. This structural variation highlights the impact of larger, aromatic substituents on the amine for inhibiting mycobacterial Cyt-bd [].

7-Arylthieno[3,2-d]pyrimidin-4-amine Analogs

Compound Description: This library of compounds was synthesized and explored for kinase inhibitory activity. The synthetic strategy involved a key cyclization of a 3-aminothiophene-2-carboxamide with formamide to construct the thienopyrimidine core [].

Relevance: This class of compounds shares the core thieno[3,2-d]pyrimidin-4-amine structure with N-isopropylthieno[3,2-d]pyrimidin-4-amine. The key difference lies in the substitution at the 7-position, where an aryl group is present in these analogs. This highlights the potential for introducing aryl substituents at this position, possibly influencing interactions with kinase targets [].

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

Compound Description: This amuvatinib derivative exhibited selective toxicity towards glucose-starved tumor cells and inhibited mitochondrial membrane potential, suggesting a potential therapeutic strategy for treating tumors experiencing glucose deprivation [].

Relevance: While this compound shares the thieno[3,2-d]pyrimidin-4-amine core with N-isopropylthieno[3,2-d]pyrimidin-4-amine, it features a piperazine carboxamide linker between the core and a benzodioxole ring. This significant structural variation emphasizes how modifications around the core can generate compounds with distinct biological profiles and potential applications in targeting tumor cell metabolism [].

N2-(tert-butyl)-N4-(3-(dimethylamino)propyl)-6-(p-tolyl)thieno[3,2-d]pyrimidine-2,4-diamine

Compound Description: This compound demonstrated improved physicochemical properties, intestinal permeability, and microsomal stability compared to Gamhepathiopine while maintaining good antiplasmodial activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei [].

Relevance: This compound, although structurally distinct from N-isopropylthieno[3,2-d]pyrimidin-4-amine, exemplifies the exploration of thieno[3,2-d]pyrimidine-based scaffolds for developing novel antiplasmodial agents. This highlights the versatility of this core structure in targeting various parasitic diseases [].

6-Ethynylthieno[3,2-d]- and 6-ethynylthieno[2,3-d]pyrimidin-4-anilines

Compound Description: These compounds demonstrated covalent modification of ErbB kinases, specifically interacting with cysteine residues near the ATP binding pocket, showcasing a potential mechanism for irreversible kinase inhibition [].

Relevance: Although structurally different from N-isopropylthieno[3,2-d]pyrimidin-4-amine, these compounds highlight the possibility of introducing electrophilic groups, such as ethynyl moieties, on the thienopyrimidine core to achieve covalent inhibition of target proteins. This strategy could be explored for developing potent and selective inhibitors of various therapeutic targets [].

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide (8)

Compound Description: This compound exhibited potent antiproliferative activity against human cancer cell lines, including colon cancer cell line HT-29 (IC50 = 1.76 μM), lung adenocarcinoma cell line A549 (IC50 = 1.98 μM), and gastric cancer cell line MKN45 (IC50 = 2.32 μM) [].

Relevance: This compound shares the core thieno[3,2-d]pyrimidin-4-amine structure with N-isopropylthieno[3,2-d]pyrimidin-4-amine. The key structural difference lies in the N-substituent, where a 2-(3-methoxybenzamido)ethyl group replaces the isopropyl group of the target compound. This variation highlights the impact of introducing larger, substituted alkyl chains containing an amide linkage on the amine for enhancing antiproliferative activity against specific cancer cell lines [].

Properties

CAS Number

16234-50-7

Product Name

N-isopropylthieno[3,2-d]pyrimidin-4-amine

IUPAC Name

N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine

Molecular Formula

C9H11N3S

Molecular Weight

193.27

InChI

InChI=1S/C9H11N3S/c1-6(2)12-9-8-7(3-4-13-8)10-5-11-9/h3-6H,1-2H3,(H,10,11,12)

InChI Key

CFJNATCVGMPLDU-UHFFFAOYSA-N

SMILES

CC(C)NC1=NC=NC2=C1SC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.